
4-(6-Chloropyridazin-4-yl)morpholine
Vue d'ensemble
Description
“4-(6-Chloropyridazin-4-yl)morpholine” is a chemical compound that has been used as a catalytic and electrochemical reagent . It has a molecular weight of 198.65 .
Synthesis Analysis
The synthesis of morpholines, such as “this compound”, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H10ClN3O . More detailed structural information may be available in specific databases or scientific literature.Physical And Chemical Properties Analysis
“this compound” is a white to off-white powder with a melting point of 134-138°C . It has a molecular weight of 199.64 .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has focused on synthesizing various derivatives of 4-(6-Chloropyridazin-4-yl)morpholine for potential biological applications. For instance, Aggarwal et al. (2020) explored the synthesis of derivatives as analgesic agents. They conducted in vivo tests using mice and found some synthesized compounds showed moderate to good analgesic activity (Aggarwal, Kaushik, Kumar, & Saini, 2020).
Hemodynamic Effects
Di Francesco et al. (1986) investigated the effects of a derivative, MDL-899, on blood pressure and heart rate in dogs. They observed a decrease in systemic arterial blood pressure and increased heart and coronary blood flows, indicating potential as a vasodilator (Di Francesco, Baldoli, Marchetti, & Glässer, 1986).
Anticancer Properties
Jantová et al. (2001) tested 4-anilinoquinazoline derivatives, which included a morpholine group, for cytotoxic effects on cancer cell lines. Some derivatives showed inhibitory growth in tumor cell lines and had antiprotease effects, relevant for anticancer properties (Jantová, Urbančíková, Maliar, Mikulášová, Rauko, Cipak, Kubíková, Stankovský, & Špirková, 2001).
Antimicrobial Activities
Sukuroglu et al. (2012) synthesized 3(2H)-pyridazinone derivatives with a morpholine group and tested them for antimicrobial activities. They found that some compounds exhibited promising activities against Gram-positive and Gram-negative bacteria (Sukuroglu, Onkol, Onurdağ, Akalın, & Şahin, 2012).
Crystal Structure and Vibrational Spectra
Aydin et al. (2015) studied the crystal and molecular structure of a compound including a morpholine group. This research helps understand the compound's physical properties and potential interactions in biological systems (Aydin, Arslan, Şüküroğlu, Akkurt, & Büyükgüngör, 2015).
Antifungal Activity
Bushuieva et al. (2022) studied the mutagenic effects and carcinogenicity prediction of a morpholine derivative. They focused on its potential for creating new antifungal drugs, highlighting its role in treating fungal pathologies (Bushuieva, Petrova, Kyrychko, & Parchenko, 2022).
Hypotension and Heart Rate Activity
Katrusiak et al. (2001) synthesized morpholine-containing triazolo- and tetrazolopyridazine derivatives, observing their effects on blood pressure and heart rate in rats. These compounds were found effective in lowering blood pressure without affecting heart rate (Katrusiak, Melzer, Bałoniak, Bobkiewicz, & Polcyn, 2001).
Dopamine Receptor Antagonism
Witt et al. (2016) developed chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Their research contributes to understanding the interaction of morpholine derivatives with neurotransmitter systems (Witt, McCollum, Hurtado, Huseman, Jeffries, Temple, Plumley, Blobaum, Lindsley, & Hopkins, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
4-(6-chloropyridazin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-8-5-7(6-10-11-8)12-1-3-13-4-2-12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXHCXHSPGVZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


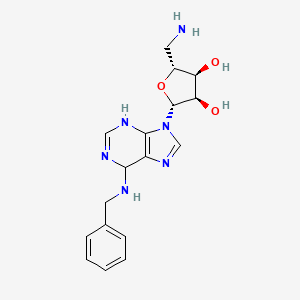
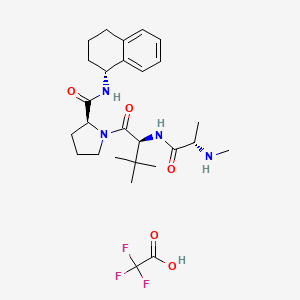

![tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1401283.png)
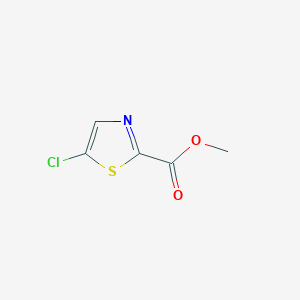

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1401287.png)
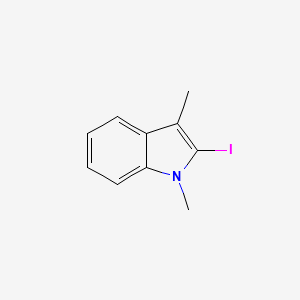
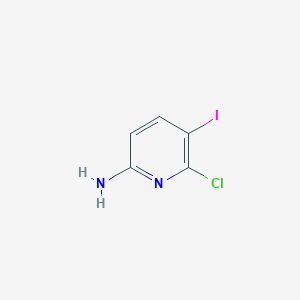
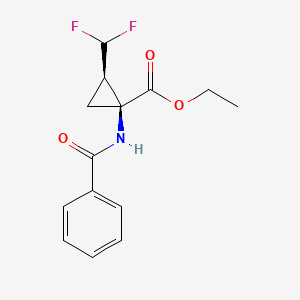

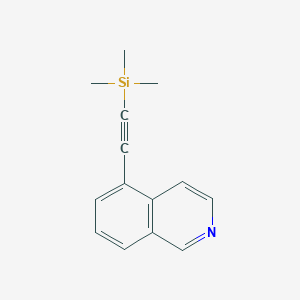
![3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1401298.png)